molecular formula C12H10ClNO2 B5762514 N-(4-chlorophenyl)-5-methylfuran-2-carboxamide

N-(4-chlorophenyl)-5-methylfuran-2-carboxamide

Cat. No.: B5762514
M. Wt: 235.66 g/mol
InChI Key: GGDRMUXAVYGZGA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methylfuran-2-carboxamide: is an organic compound that belongs to the class of carboxamides It features a furan ring substituted with a methyl group at the 5-position and a carboxamide group attached to a 4-chlorophenyl group

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets . For instance, indole derivatives, which share some structural similarities with the compound , have been found to bind with high affinity to multiple receptors

Mode of Action

Based on the behavior of structurally similar compounds, it can be hypothesized that this compound may interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the target and the context in which the compound is acting.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways . For example, some compounds have been found to interfere with the perception and transduction of endogenous hormone signals

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties . For instance, some compounds have been found to be well-absorbed, metabolized, and excreted, and able to cross the blood–brain barrier

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . For example, some compounds have been found to lower reactive oxygen species levels and boost the glutathione system

Action Environment

Similar compounds have been found to be influenced by environmental factors . For instance, some compounds have been found to adsorb strongly to soil, sediment, and natural particulate matter in surface waters

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-5-methylfuran-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the methyl group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.

    Attachment of the carboxamide group: The carboxamide group can be introduced by reacting the furan derivative with 4-chlorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furanones or carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(4-chlorophenyl)-5-methylfuran-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may act as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable in the design of polymers and other functional materials.

Comparison with Similar Compounds

Uniqueness: N-(4-chlorophenyl)-5-methylfuran-2-carboxamide is unique due to its furan ring structure, which imparts distinct chemical and biological properties. The presence of the methyl group at the 5-position and the chlorophenyl group enhances its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-(4-chlorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-2-7-11(16-8)12(15)14-10-5-3-9(13)4-6-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDRMUXAVYGZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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